REACTION_CXSMILES
|
[Cl:1][C:2]1[N:9]=[C:8]([F:10])[C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5].C(N)(=[O:14])C.C1COCC1>[Pd](Cl)Cl.O.CCCCCC.CCOC(C)=O>[Cl:1][C:2]1[N:9]=[C:8]([F:10])[C:7]([F:11])=[CH:6][C:3]=1[C:4]([NH2:5])=[O:14]
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Name
|
|
Quantity
|
89.66 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=C(C(=N1)F)F
|
Name
|
|
Quantity
|
66.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
|
Quantity
|
337.5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
113 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
hexanes
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
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|
Name
|
palladium(II) chloride
|
Quantity
|
1.822 g
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 60° C. for 18 hours under a nitrogen atmosphere
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was removed
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (180 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator at 29° C.
|
Type
|
CUSTOM
|
Details
|
to afford an oil that solidified
|
Type
|
FILTRATION
|
Details
|
filtered after 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The flask was rinsed forward with hexanes (50 mL)
|
Type
|
WASH
|
Details
|
The filter cake was washed with additional hexanes (20 mL)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)N)C=C(C(=N1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82.21 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |